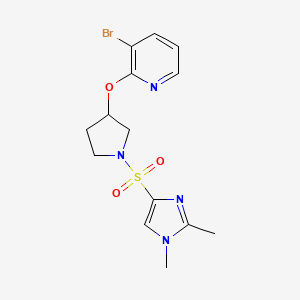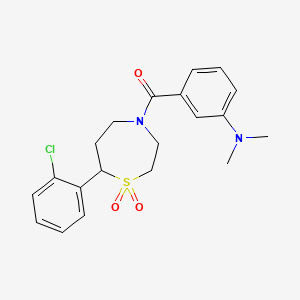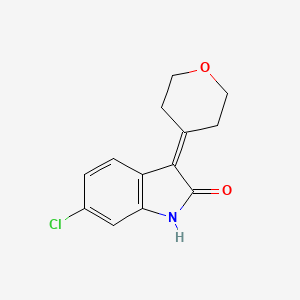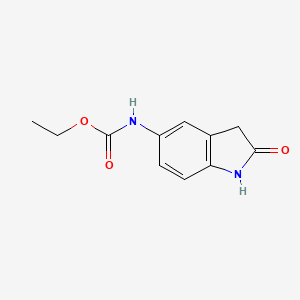
4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
The pyrimidine moiety is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. Specifically, derivatives of pyrimidine have been studied for their anti-fibrotic activities. Compounds with this moiety have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives are also known for their antimicrobial properties. This makes them valuable in the development of new antibiotics and antiseptic agents, which are crucial in the fight against drug-resistant bacteria .
Antiviral Applications
The antiviral capabilities of pyrimidine derivatives make them candidates for inclusion in treatments against various viral infections. Research in this area could lead to the development of new antiviral medications, especially for viruses that currently lack effective treatments .
Antitumor Potential
Pyrimidine derivatives have been explored for their antitumor properties. This research is vital for the ongoing development of cancer therapeutics. The ability of these compounds to act on tumor cells could lead to new treatments that are more effective and have fewer side effects .
Chemical Synthesis
In chemical synthesis, pyrimidine derivatives serve as key intermediates for the construction of complex molecules. Their versatility allows chemists to create a wide array of novel compounds with potential applications across various fields of chemistry .
Materials Science
The structural properties of pyrimidine derivatives can be utilized in materials science for the development of new materials with unique properties. These materials could have applications in electronics, coatings, and other technological advancements .
Pharmacological Research
In pharmacology, the study of pyrimidine derivatives helps in understanding the interaction of drugs with biological systems. This research can lead to the optimization of drug properties such as efficacy, bioavailability, and safety .
Biochemical Studies
Biochemists employ pyrimidine derivatives to study biochemical pathways and processes. These compounds can act as inhibitors or activators in enzymatic reactions, helping to elucidate the mechanisms of action within cells .
Eigenschaften
IUPAC Name |
4-cyclobutyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-20-8-5-18(23-14)24-9-6-15(7-10-24)12-25-19-11-17(21-13-22-19)16-3-2-4-16/h5,8,11,13,15-16H,2-4,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIMXVVBFOVWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-5-[(4-methylphenyl)amino]-2-phenylisoxazolidin-3-one](/img/structure/B2884664.png)
![N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884665.png)

![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)
![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)





![Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2884683.png)


